![molecular formula C18H15N3O4S2 B2473799 3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034582-27-7](/img/structure/B2473799.png)

3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

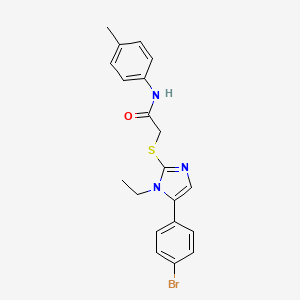

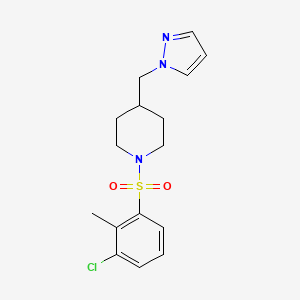

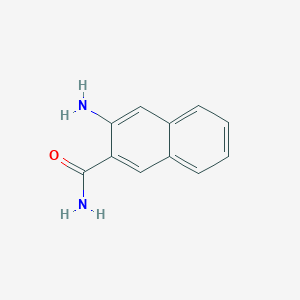

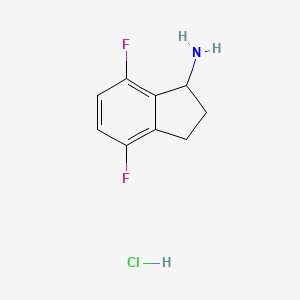

3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- The compound plays a crucial role in the synthesis of (S)-duloxetine, a blockbuster antidepressant drug. Whole cells of Rhodotorula glutinis can efficiently reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in duloxetine production. This bioreduction process achieves excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates .

- Derivatives containing similar structural motifs have shown promise as antimicrobial agents. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibit good antimicrobial potential .

- Certain imidazole-containing compounds, including those related to our compound of interest, demonstrate antioxidant properties. These compounds scavenge free radicals and protect against oxidative stress. Further exploration of their antioxidant potential could yield valuable insights .

- The benzoxazole scaffold in the compound resembles indole derivatives, which are essential in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly related, the compound’s structural features may inspire research into novel plant hormone analogues .

- Beyond its role in depression treatment, duloxetine has FDA approval for anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. Investigating the compound’s effects in these contexts could lead to new therapeutic applications .

- The compound’s asymmetric reduction potential is valuable. While synthetic methods achieve 90% enantiomeric excess, whole-cell bioreduction offers a more sustainable and enantioselective approach. Researchers can explore its broader utility in chiral alcohol synthesis .

Antidepressant Drug Synthesis

Antimicrobial Potential

Antioxidant Activity

Plant Hormone Analogues

Drug Development Beyond Depression

Chiral Alcohol Synthesis

Wirkmechanismus

Target of Action

It is known that similar compounds have been used in the production ofduloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake .

Mode of Action

It is known that similar compounds undergo bioreduction to form intermediates in the production of duloxetine . This process involves the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Biochemical Pathways

It is known that duloxetine, a drug produced using similar compounds, affects the serotonin and norepinephrine reuptake pathways . This results in increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and anxiety .

Pharmacokinetics

It is known that similar compounds are used in the production of duloxetine , which is well-absorbed after oral administration and extensively metabolized in the liver .

Result of Action

It is known that similar compounds are used in the production of duloxetine , which has been shown to alleviate symptoms of depression and anxiety by increasing the levels of serotonin and norepinephrine in the synaptic cleft .

Action Environment

It is known that similar compounds are used in the production of duloxetine , which is typically administered orally and is therefore likely to be influenced by factors such as stomach pH and the presence of food .

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-21-16-9-14(2-3-17(16)25-18(21)22)27(23,24)20-10-12-4-6-19-15(8-12)13-5-7-26-11-13/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDGNTKGWKXBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2473716.png)

![5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2473717.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2473725.png)

![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide](/img/structure/B2473733.png)

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![5-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2473735.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)